Gliorosein

Vue d'ensemble

Description

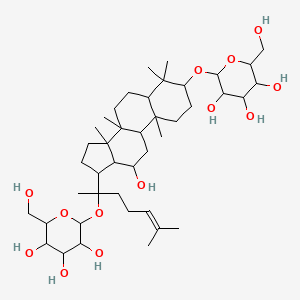

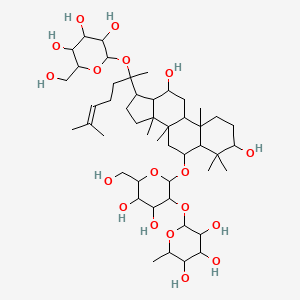

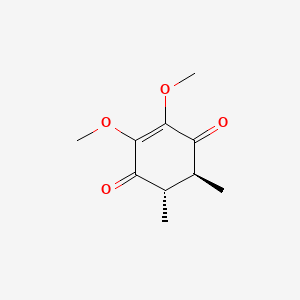

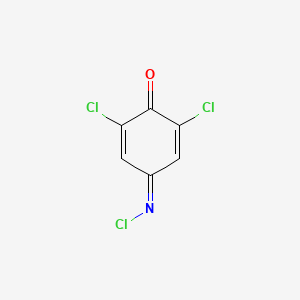

La glioroseine est un métabolite fongique produit par le genre Gliocladium, qui appartient à la famille des Hypocréacées. Elle est connue pour ses propriétés antibactériennes et s’est avérée efficace contre diverses souches bactériennes telles que Bacillus allii, Bacillus subtilis et Escherichia coli. La structure chimique de la glioroseine est identifiée comme étant la (5S,6S)-2,3-diméthoxy-5,6-diméthylcyclohex-2-ène-1,4-dione .

Applications De Recherche Scientifique

Gliorosein has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound in studies of fungal metabolites and their biosynthetic pathways.

Biology: It is studied for its antibacterial properties and potential use in developing new antibiotics.

Medicine: this compound’s cytoprotective effects have been investigated for potential therapeutic applications, including cardioprotection and cancer treatment.

Industry: this compound is used in the development of bioactive compounds and as a reference standard in analytical chemistry.

Mécanisme D'action

Le mécanisme d’action de la glioroseine implique son interaction avec les membranes cellulaires bactériennes, entraînant une perturbation de l’intégrité membranaire et une inhibition de la croissance bactérienne. La glioroseine cible des enzymes et des voies spécifiques impliquées dans le métabolisme bactérien, ce qui en fait un agent antibactérien efficace .

Méthodes De Préparation

La glioroseine peut être synthétisée par une série de réactions chimiques à partir de l’acétyl-CoA et du malonyl-CoA. La voie biosynthétique proposée implique la formation d’acide 5-méthylorsellinique, qui subit une hydroxylation et une méthylation supplémentaires pour produire de la glioroseine. La production industrielle de glioroseine implique généralement des procédés de fermentation utilisant des espèces de Gliocladium dans des conditions contrôlées afin d’optimiser le rendement et la pureté.

Analyse Des Réactions Chimiques

La glioroseine subit diverses réactions chimiques, notamment :

Oxydation : La glioroseine peut être oxydée pour former des quinones, qui sont des intermédiaires importants dans diverses voies biochimiques.

Réduction : La réduction de la glioroseine peut conduire à la formation d’hydroquinones, qui ont des activités biologiques différentes.

Substitution : La glioroseine peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes, modifiant ainsi ses propriétés chimiques et ses activités biologiques.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

4. Applications de la recherche scientifique

La glioroseine a une large gamme d’applications en recherche scientifique :

Chimie : La glioroseine est utilisée comme composé modèle dans des études sur les métabolites fongiques et leurs voies biosynthétiques.

Biologie : Elle est étudiée pour ses propriétés antibactériennes et son utilisation potentielle dans le développement de nouveaux antibiotiques.

Médecine : Les effets cytoprotecteurs de la glioroseine ont été étudiés pour des applications thérapeutiques potentielles, notamment la cardioprotection et le traitement du cancer.

Industrie : La glioroseine est utilisée dans le développement de composés bioactifs et comme étalon de référence en chimie analytique.

Comparaison Avec Des Composés Similaires

La glioroseine est structurellement similaire à d’autres métabolites fongiques tels que l’aurantiogliocladine et la rubrogliocladine. La glioroseine est unique par son activité antibactérienne spécifique et sa structure chimique distincte, qui comprend deux groupes méthoxy et deux groupes méthyle sur le cycle cyclohexène. Ces caractéristiques structurales contribuent à ses activités biologiques uniques et en font un composé précieux pour la recherche scientifique.

Des composés similaires comprennent :

- Aurantiogliocladine

- Rubrogliocladine

- Glioroseinol

Les propriétés uniques de la glioroseine et ses applications diverses en font un composé important dans divers domaines de la recherche scientifique.

Propriétés

IUPAC Name |

(5S,6S)-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h5-6H,1-4H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGRRZBXIQUVOS-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)C(=C(C1=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)C(=C(C1=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4373-40-4 | |

| Record name | Gliorosein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLIOROSEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER249M80U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

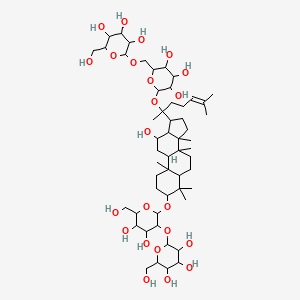

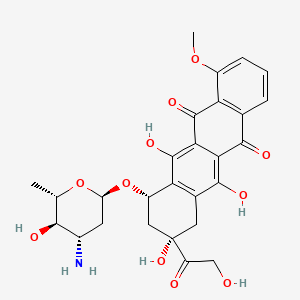

![8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671512.png)

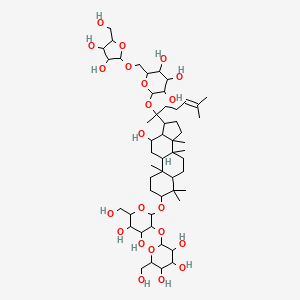

![(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671514.png)

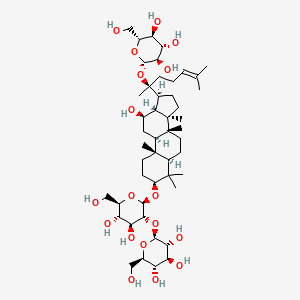

![(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671515.png)